1-[(4-nonylphenyl)methyl]azetidine-3-carboxylic Acid
Description
1-[(4-Nonylphenyl)methyl]azetidine-3-carboxylic acid is a small-molecule compound featuring an azetidine-3-carboxylic acid core substituted with a 4-nonylphenylmethyl group. Azetidine derivatives are increasingly prominent in medicinal chemistry due to their conformational rigidity, which enhances receptor binding specificity and metabolic stability .
Properties
CAS No. |
570423-68-6 |
|---|---|
Molecular Formula |
C20H31NO2 |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
1-[(4-nonylphenyl)methyl]azetidine-3-carboxylic acid |
InChI |
InChI=1S/C20H31NO2/c1-2-3-4-5-6-7-8-9-17-10-12-18(13-11-17)14-21-15-19(16-21)20(22)23/h10-13,19H,2-9,14-16H2,1H3,(H,22,23) |
InChI Key |
OVHZTRSKNATTNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)CN2CC(C2)C(=O)O |
Origin of Product |
United States |
Biological Activity
1-[(4-Nonylphenyl)methyl]azetidine-3-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of antiviral therapies. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy, and potential therapeutic applications.
- Molecular Formula : C20H31NO2
- Molecular Weight : 315.48 g/mol
- IUPAC Name : this compound
The compound functions primarily as an antagonist of the CCR5 receptor, which is crucial for the entry of HIV-1 into host cells. By blocking this receptor, it inhibits viral entry and replication. The binding affinity to CCR5 is significant, with reports indicating subnanomolar activity against primary HIV-1 isolates that utilize CCR5 for cell entry.
Biological Activity Overview
| Activity | Description |
|---|---|
| Antiviral Activity | Inhibits HIV-1 entry by blocking CCR5 interactions, showing potent activity against RANTES binding. |
| Cellular Impact | Affects immune cell function by modulating CCR5-mediated signaling pathways. |
| Potential Therapeutic Use | Explored as a candidate for HIV treatment; however, clinical trials have been discontinued. |
Antiviral Efficacy
In a study evaluating various azetidine derivatives, this compound demonstrated significant inhibitory effects on HIV-1 replication in vitro. The compound's ability to block viral entry was assessed using primary human T cells, showing a marked decrease in viral load compared to controls .
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the azetidine structure can enhance biological activity. For instance, the introduction of different substituents on the phenyl ring significantly affects the compound's potency against HIV . The carboxylic acid group is particularly crucial for maintaining high cellular activity, as evidenced by comparisons with ester derivatives that exhibited reduced efficacy .
Comparative Analysis with Similar Compounds
| Compound | Mechanism | Efficacy | Clinical Status |
|---|---|---|---|
| Maraviroc | CCR5 antagonist | Approved for clinical use | In use for HIV treatment |
| Vicriviroc | CCR5 antagonist | Similar antiviral activity | Clinical trials ongoing |
| Ancriviroc | CCR5 antagonist | Potent but discontinued | Research only |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Features
The following table summarizes key structural and pharmacological differences between 1-[(4-nonylphenyl)methyl]azetidine-3-carboxylic acid and related compounds:
Key Comparative Insights
Receptor Selectivity and Potency
- Target Compound: The 4-nonylphenyl group may confer selectivity for S1P1 over S1P3, analogous to compound 18 (EC₅₀ <1 nM, >1000-fold selectivity) . This contrasts with fingolimod, which non-selectively targets multiple S1P subtypes, increasing risks of bradycardia and pulmonary toxicity .
- Ceralifimod : Demonstrates S1P1/S1P5 selectivity, reducing lymphocyte egress without S1P3-mediated side effects .
Pharmacokinetic (PK) Properties
- Lipophilicity: The nonyl chain in the target compound likely enhances tissue penetration compared to polar analogs like 28f (methoxy-trifluoromethyl-oxadiazole substituent) . However, excessive lipophilicity may reduce aqueous solubility, necessitating salt formulations (e.g., hemifumarate in ).
- Oral Bioavailability : Compound 18 achieves >80% oral bioavailability in preclinical models, attributed to balanced lipophilicity and metabolic stability .
Therapeutic Efficacy
- MS Models : Compound 18 reduces blood lymphocytes by >50% at 0.3 mg/kg and shows efficacy in murine EAE models . Comparatively, fingolimod reduces relapse rates by 54–60% in clinical trials .
- Salt Forms : The hemifumarate salt of cyclohexyl-CF₃-benzyl derivatives () highlights the importance of formulation in optimizing pharmacokinetics.
Preparation Methods
La(OTf)₃-Catalyzed Intramolecular Aminolysis of Epoxy Amines
The La(OTf)₃-catalyzed 4-exo-tet cyclization of cis-3,4-epoxy amines provides a high-yielding route to azetidine derivatives (Table 1). For 1-[(4-nonylphenyl)methyl]azetidine-3-carboxylic acid, this method requires synthesizing a cis-epoxy amine precursor containing the 4-nonylphenylmethyl group and a protected carboxylic acid. Under optimized conditions (5 mol% La(OTf)₃, 1,2-dichloroethane, reflux), cyclization proceeds via nucleophilic attack of the amine on the proximal epoxide carbon, yielding the azetidine core. Challenges include ensuring stereochemical control during epoxy amine synthesis and compatibility of the 4-nonylphenyl group with the reaction conditions.
Table 1: La(OTf)₃-catalyzed azetidine synthesis from epoxy amines
| Epoxy Amine Substituent | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|
| Benzyl | 12 | 85 | |
| 4-Nitrobenzyl | 18 | 78 | |
| 4-Methoxybenzyl | 15 | 81 |
Schiff Base Cyclization with Chloroacetyl Chloride
Azetidines bearing aromatic substituents can be synthesized via Schiff base intermediates. Adapting methods from, 4-nonylbenzaldehyde reacts with 2-(1H-pyrrol-1-yl)acetohydrazide to form a Schiff base, which undergoes cyclization with chloroacetyl chloride (Scheme 1). This one-pot sequence affords the azetidine ring with simultaneous introduction of the 4-nonylphenylmethyl group. Key steps include:
- Schiff base formation : Refluxing 4-nonylbenzaldehyde with acetohydrazide in methanol (70–75°C, 3 h, 70% yield).
- Cyclization : Treatment with chloroacetyl chloride and triethylamine in ethanol (90–100°C, 3 h, 81% yield).
The carboxylic acid at position 3 is introduced via hydrolysis of the intermediate chloro group under alkaline conditions. This method offers modularity for varying the aromatic substituent but requires careful optimization to prevent side reactions from the long nonyl chain.
Post-Functionalization of Azetidine-3-Carboxylic Acid
Photochemical Radical Alkylation
Photocatalytic methods enable C–H functionalization of azetidine derivatives. Using conditions from, azetidine-3-carboxylic acid reacts with 4-nonylstyrene under visible light (450 nm, Ir[dF(CF3)ppy]₂(dtbpy))PF₆ catalyst, LiOH·H₂O in DMF) to install the 4-nonylphenylmethyl group via radical addition (Scheme 2). The reaction proceeds through a single-electron transfer mechanism, with the azetidine nitrogen acting as a radical acceptor. Flow chemistry adaptations allow scaling to multigram quantities (61% yield, 48 g scale).
Critical Parameters:
N-Alkylation via Mitsunobu Reaction
Direct alkylation of azetidine-3-carboxylic acid with 4-nonylbenzyl bromide can be achieved using Mitsunobu conditions (PPh₃, DIAD, THF). This method circumvents the need for pre-functionalized precursors but faces challenges due to the steric bulk of the nonylphenyl group. Preliminary studies suggest moderate yields (45–50%) under high-dilution conditions to suppress dialkylation.
Comparative Analysis of Synthetic Routes
Table 2: Advantages and limitations of preparation methods
| Method | Yield (%) | Scalability | Functional Group Tolerance |
|---|---|---|---|
| La(OTf)₃ cyclization | 78–85 | Moderate | Sensitive to steric bulk |
| Schiff base cyclization | 70–81 | High | Compatible with long alkyls |
| Photochemical alkylation | 61–76 | High | Requires radical-stable groups |
| Mitsunobu alkylation | 45–50 | Low | Limited by steric hindrance |
Mechanistic Considerations
Steric and Electronic Effects
The electron-donating nonyl chain on the phenyl ring increases the nucleophilicity of the benzyl group, facilitating both cyclization and alkylation steps. However, steric hindrance from the nonyl substituent slows reaction kinetics, necessitating extended reaction times in La(OTf)₃-catalyzed cyclizations.
Solvent and Additive Roles
Polar aprotic solvents (DMF, (CH₂Cl)₂) stabilize charged intermediates in cyclization reactions. Additives like (BnO)₂PO₂H minimize side reactions during Pd-catalyzed steps, though their utility in non-transition metal systems remains unexplored.
Q & A
Q. What are the established synthetic routes for 1-[(4-nonylphenyl)methyl]azetidine-3-carboxylic acid, and how are reaction conditions optimized?
The compound is synthesized via reductive amination using azetidine-3-carboxylic acid and a substituted aldehyde. Key steps include:
- Reaction Setup : Combine aldehyde (e.g., 4-nonylphenyl-substituted aldehyde), azetidine-3-carboxylic acid, NaBH3CN (reducing agent), methanol, and acetic acid (catalyst) under inert conditions .
- Optimization : Adjust stoichiometry (e.g., 1:1.05 molar ratio of aldehyde to azetidine derivative) and temperature (room temperature to 40°C) to improve yield (typically 48–52%). Monitor reaction progress via TLC or HPLC .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product as a solid.
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- NMR Spectroscopy : Confirm structure via NMR (e.g., δ 3.23–4.45 ppm for azetidine protons, δ 7.42–8.43 ppm for aromatic protons) and NMR for carbonyl and aromatic carbons .
- Mass Spectrometry : Use HRMS-ESI to verify molecular weight (e.g., [M+H] peak at 353.2243 for related analogs) .
- Purity Analysis : Employ HPLC with UV detection (λ = 254 nm) and a C18 column to ensure ≥95% purity .
Q. What are the recommended storage conditions to maintain compound stability?
- Storage : Store as a lyophilized powder at room temperature (RT) in a desiccator to prevent hydrolysis of the azetidine ring or carboxylic acid group .
- Solubility : Prepare fresh solutions in DMSO or methanol for in vitro assays, as long-term storage in solution may degrade the compound .
Advanced Research Questions
Q. How do structural modifications of the azetidine ring or substituents influence receptor selectivity and potency?
- Azetidine Modifications : Fluorination at the 3-position (e.g., 3-fluoroazetidine) enhances metabolic stability and binding affinity to targets like S1P1 receptors .
- Substituent Effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring improves selectivity for prostaglandin EP2 receptors over related GPCRs .
- Methodology : Use molecular docking (e.g., Glide or AutoDock) to predict interactions with receptor binding pockets, followed by SPR or radioligand binding assays for validation .
Q. What in vitro and in vivo models are appropriate for evaluating pharmacological activity?
- In Vitro Models :
- Cell-Based Assays : Measure cAMP inhibition in CHO-K1 cells expressing human EP2 receptors to assess antagonist activity .
- Functional Antagonism : Use human myometrial tissue preparations to evaluate smooth muscle relaxation .
- In Vivo Models :
Q. How can contradictions in receptor binding data across studies be resolved?
- Selectivity Profiling : Screen against panels of GPCRs, ion channels, and enzymes (e.g., Eurofins CEREP panel) to identify off-target interactions .
- Species-Specific Differences : Compare receptor affinity in human, mouse, and dog tissues (e.g., bronchiolar vs. uterine smooth muscle) to explain divergent results .
- Data Normalization : Express efficacy relative to a reference agonist (e.g., 1.0 μM S1P1 agonist) to standardize potency measurements .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
